1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a piperidine ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often investigated for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isonicotinoyl group: This step may involve acylation reactions using isonicotinic acid or its derivatives.
Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.
Formation of the cyclopentanecarboxamide moiety: This step may involve amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclohexanecarboxamide
Uniqueness
1-(4-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2/c25-21-5-3-20(4-6-21)24(11-1-2-12-24)23(30)27-17-18-9-15-28(16-10-18)22(29)19-7-13-26-14-8-19/h3-8,13-14,18H,1-2,9-12,15-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQITQSADUJVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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